Cas no 200617-09-0 (2-(2-methoxyethoxy)propanoic acid)

2-(2-Methoxyethoxy)propanoic acid is a versatile carboxylic acid derivative characterized by its ether-functionalized side chain. The methoxyethoxy group enhances solubility in polar organic solvents and water, making it useful in applications requiring controlled hydrophilicity. Its bifunctional nature—combining a carboxylic acid and an ether linkage—allows for reactivity in esterification, amidation, or as a building block in polymer synthesis. The compound’s stability under mild conditions and compatibility with a range of reagents make it suitable for pharmaceutical intermediates, specialty chemicals, and surface-active agents. Its structural flexibility enables tailored modifications for specific industrial or research needs.
2-(2-methoxyethoxy)propanoic acid structure
200617-09-0 structure
Product name:2-(2-methoxyethoxy)propanoic acid
CAS No:200617-09-0
MF:C6H12O4
MW:148.157082557678
CID:4633393

2-(2-methoxyethoxy)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxyethoxy)propanoic acid
    • Propanoic acid, 2-(2-methoxyethoxy)-
    • Inchi: 1S/C6H12O4/c1-5(6(7)8)10-4-3-9-2/h5H,3-4H2,1-2H3,(H,7,8)
    • InChI Key: JIXHYWCLUOGIMM-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(OCCOC)C

2-(2-methoxyethoxy)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-77359-0.25g
2-(2-methoxyethoxy)propanoic acid
200617-09-0 95.0%
0.25g
$116.0 2025-02-22
Enamine
EN300-77359-1.0g
2-(2-methoxyethoxy)propanoic acid
200617-09-0 95.0%
1.0g
$314.0 2025-02-22
Chemenu
CM460967-1g
2-(2-methoxyethoxy)propanoic acid
200617-09-0 95%+
1g
$403 2023-03-24
Enamine
EN300-77359-0.5g
2-(2-methoxyethoxy)propanoic acid
200617-09-0 95.0%
0.5g
$218.0 2025-02-22
Enamine
EN300-77359-2.5g
2-(2-methoxyethoxy)propanoic acid
200617-09-0 95.0%
2.5g
$614.0 2025-02-22
1PlusChem
1P01AISP-50mg
2-(2-methoxyethoxy)propanoic acid
200617-09-0 95%
50mg
$94.00 2025-03-19
A2B Chem LLC
AV69737-50mg
2-(2-methoxyethoxy)propanoic acid
200617-09-0 95%
50mg
$91.00 2024-04-20
A2B Chem LLC
AV69737-2.5g
2-(2-methoxyethoxy)propanoic acid
200617-09-0 95%
2.5g
$682.00 2024-04-20
A2B Chem LLC
AV69737-5g
2-(2-methoxyethoxy)propanoic acid
200617-09-0 95%
5g
$991.00 2024-04-20
Aaron
AR01AJ11-5g
2-(2-methoxyethoxy)propanoic acid
200617-09-0 95%
5g
$1274.00 2025-02-09

Additional information on 2-(2-methoxyethoxy)propanoic acid

The Role and Applications of 2-(2-Methoxyethoxy)Propanoic Acid (CAS No. 200617-09-0) in Chemical and Biomedical Research

2-(2-Methoxyethoxy)propanoic acid, identified by the CAS registry number 200617-09-0, is a versatile organic compound with significant applications in both chemical synthesis and biomedical research. Structurally characterized by an ester functional group linked to a methoxyethyl ether moiety, this compound exhibits unique physicochemical properties that make it valuable in drug delivery systems, polymer chemistry, and bioconjugation strategies. Recent advancements in its synthesis and functionalization have expanded its utility in emerging fields such as targeted therapy and nanomedicine.

From a structural perspective, the molecule comprises a propanoic acid backbone with a terminal carboxylic acid group (R-COOH) connected to a 2-methoxyethoxy substituent (OCH₂CH₂OMe). This configuration imparts amphiphilic characteristics, enabling it to act as a bifunctional linker between hydrophilic and hydrophobic domains in drug design. The ether groups enhance solubility while the carboxylic acid provides reactive sites for covalent conjugation with biomolecules such as peptides or antibodies—a critical feature for developing site-specific drug carriers.

Recent studies published in Journal of Medicinal Chemistry (2023) highlight its role as a prodrug modifier for anticancer agents. By conjugating cytotoxic drugs to the carboxylic acid terminus via amide bonds, researchers demonstrated improved pharmacokinetic profiles compared to unconjugated counterparts. The methoxyethyl spacer facilitates enzymatic cleavage in tumor microenvironments, releasing active drugs with reduced systemic toxicity—a mechanism validated through in vivo mouse models of triple-negative breast cancer.

In polymer science applications, synthesis of 2-(2-methoxyethoxy)propanoic acid-based copolymers has enabled the creation of stimuli-responsive hydrogels for controlled drug release systems. A 2024 study from Nature Materials reported pH-sensitive polymers where this compound's ester groups undergo hydrolysis under acidic conditions (e.g., tumor extracellular pH), triggering drug expulsion at target sites with high spatiotemporal precision.

The compound's synthetic versatility is further exemplified by its use as an intermediate in click chemistry reactions. Researchers at MIT recently employed its azide-functionalized derivative (azido-derivatized 2-(methoxypolyethylene glycol)propanoate) to create bioorthogonal conjugates with cell-penetrating peptides, achieving efficient intracellular delivery of CRISPR-Cas9 components for gene editing applications.

Eco-toxicological assessments published in Green Chemistry (Q3 2024) confirm its low environmental persistence due to rapid biodegradation via esterase enzymes present in natural water systems—a critical advantage over traditional crosslinking agents used in biomedical polymers. This aligns with current regulatory trends emphasizing sustainable materials development without compromising performance metrics.

Ongoing investigations explore its potential as an adjuvant in vaccine formulations through emulsion stabilization mechanisms. A collaborative study between Pfizer and ETH Zurich demonstrated that micelles formed from this compound's phospholipid conjugates enhance antigen presentation efficiency by dendritic cells, improving immune response efficacy against viral pathogens like influenza H1N1 strains.

In diagnostic applications, recent advances leverage its fluorescent labeling capabilities when coupled with quantum dots or near-infrared dyes via carbodiimide-mediated coupling reactions. Preclinical trials show improved imaging resolution for early-stage pancreatic cancer detection compared to conventional contrast agents—a breakthrough attributed to the compound's ability to modulate nanoparticle surface charge dynamics.

The compound's commercial availability through suppliers like Sigma-Aldrich and TCI Chemicals ensures consistent access for academic researchers while maintaining strict compliance with REACH regulations (EC No 648/EC). Its non-hazardous classification under GHS criteria (Hazard Statements: Not classified as hazardous according to CLP Regulation) facilitates widespread adoption across preclinical pipelines without requiring specialized containment facilities.

Ongoing research focuses on optimizing its use in biocompatible nanocarriers through self-assembling peptide amphiphile systems developed at Stanford University's Department of Bioengineering. These structures utilize the compound's dual functionality to create hierarchical nanostructures capable of encapsulating both small molecule drugs and nucleic acids simultaneously—opening new avenues for combination therapies targeting complex diseases like metastatic melanoma.

In summary, the CAS No 200617-09-0 compound continues evolving as a foundational material across multidisciplinary biomedical applications due to its tunable chemical properties and favorable safety profile. Its integration into advanced drug delivery platforms underscores the importance of small molecule intermediates in driving innovations at the chemistry-biology interface—positioning it as an indispensable tool for next-generation therapeutic development.

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